molecular formula C4H8N2O2 B577390 n-Nitrosomorpholine-d8 CAS No. 1219805-76-1

n-Nitrosomorpholine-d8

Cat. No. B577390
M. Wt: 124.169
InChI Key: ZKXDGKXYMTYWTB-SVYQBANQSA-N
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Description

N-Nitrosomorpholine-d8 is a deuterium-labeled version of N-Nitrosomorpholine . N-Nitrosomorpholine is a nitrosamine that is sensitive to light and is a strong animal carcinogen . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .


Synthesis Analysis

The synthesis of N-Nitrosomorpholine-d8 involves the use of deuterium . The chemical name for N-Nitrosomorpholine-d8 is 4-Nitrosomorpholine-2,2,3,3,5,5,6,6-d8 .


Molecular Structure Analysis

The molecular formula of N-Nitrosomorpholine-d8 is C4D8N2O2 . Its molecular weight is 124.17 .


Chemical Reactions Analysis

N-Nitrosamines, including N-Nitrosomorpholine-d8, have been analyzed using liquid chromatography combined with high-resolution, accurate-mass (HRAM) mass spectrometry . This method provides for the separation, identification, and quantification of nine N-nitrosamines in water .

Scientific Research Applications

  • Genotoxic Effects in Mammalian Cells : N-Nitrosomorpholine can induce DNA damage both indirectly through activation by drug-metabolizing enzymes and directly via the formation of reactive oxygen/nitrogen species (ROS/RNS) (Robichová et al., 2004).

  • In Vivo Formation and Detection : A sensitive method has been developed to detect the in vivo formation of N-nitrosomorpholine, with applications in both rat and human urine samples, indicating its potential for human exposure (Hecht & Morrison, 1984).

  • Protective Effects of Vitamins Against NMOR : Vitamins A, C, and E have shown protective effects against the deleterious effects of N-nitrosomorpholine in human hepatoma cells HepG2, with Vitamins A and E reducing NMOR-induced chromosomal aberrations (Robichová et al., 2004).

  • NMOR Formation in Mice Exposed to Nitrogen Dioxide : Exposure to nitrogen dioxide causes the nitrosation of morpholine in vivo, leading to the formation of N-nitrosomorpholine (Norkus et al., 1984).

  • Presence in the Rubber and Tire Industry : Airborne N-nitrosomorpholine was found in the rubber industry, suggesting occupational exposure as a risk factor for certain types of cancer (Fajen et al., 1979).

  • Dose-Response Relationship in Carcinogenesis : Studies in rats demonstrate a dose-dependent increase in preneoplastic and neoplastic liver lesions following N-nitrosomorpholine administration, with the earliest lesions developing within weeks of exposure (Moore et al., 1982).

  • Reduction of Genotoxic Effects by Carboxymethyl Chitin-Glucan : Carboxymethyl chitin-glucan, a derivative of a natural compound, has shown DNA-protective and anticlastogenic effects against NMOR in human hepatoma and hamster lung cells (Slameňová et al., 2008).

  • Skin Penetration Risks : NMOR demonstrates significant skin penetration in rats, indicating a risk for absorption through skin exposure (Lijinsky et al., 1981).

  • Metabolic Pathways : The metabolism of N-nitrosomorpholine in rats involves alpha-hydroxylation, leading to the formation of various metabolites, providing insights into its carcinogenic mechanism (Hecht & Young, 1981).

  • Electrochemical Detection Method : A square wave voltammetry method has been developed for the detection of N-nitrosomorpholine, suggesting applications in monitoring environmental exposure (Hernández et al., 1997).

  • Metabolic Oxidation by the Fenton System : N-nitrosomorpholine undergoes oxidation by the Fenton system, yielding various oxidative metabolites and demonstrating the importance of metabolic pathways in its carcinogenic action (Manson et al., 1978).

  • Fate in Anaerobic Aquifers : The fate of NMOR in anaerobic aquifers was studied, showing its high mobility and anaerobic biodegradation, relevant for environmental risk assessment (Pitoi et al., 2011).

Safety And Hazards

N-Nitrosomorpholine-d8 is toxic if swallowed and is suspected of causing cancer . It is also a confirmed carcinogen with experimental carcinogenic, neoplastigenic, and tumorigenic data . It is poisonous by ingestion, intraperitoneal, subcutaneous, and intravenous routes, and is moderately toxic by inhalation .

Future Directions

N-Nitrosomorpholine-d8 is used for pharmaceutical analytical testing . The European Medicines Agency (EMA) has defined an acceptance limit for N-Nitrosomorpholine, which could impact future directions for the use of N-Nitrosomorpholine-d8 .

properties

IUPAC Name

2,2,3,3,5,5,6,6-octadeuterio-4-nitrosomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2/c7-5-6-1-3-8-4-2-6/h1-4H2/i1D2,2D2,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXDGKXYMTYWTB-SVYQBANQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(OC(C(N1N=O)([2H])[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Nitrosomorpholine-d8

Citations

For This Compound
37
Citations
KC Wijekoon, T Fujioka, JA McDonald, SJ Khan… - Bioresource …, 2013 - Elsevier
This study investigated the fate of eight N-nitrosamines during membrane bioreactor (MBR) treatment. The results suggest that biodegradation is mainly responsible for the removal of N-…
Number of citations: 41 www.sciencedirect.com
JA McDonald, NB Harden, LD Nghiem, SJ Khan - Talanta, 2012 - Elsevier
… -D10, N-nitrosomethylethylamine-D3, N-nitrosodipropylamine-D14, N-nitrosodi-n-butylamine-D9, N-nitrosopyrrolidine-D8, N-nitrosopiperidine-D10, N-nitrosomorpholine-D8 were …
Number of citations: 101 www.sciencedirect.com
CW Hu, YM Shih, HH Liu, YC Chiang, CM Chen… - Journal of hazardous …, 2016 - Elsevier
N-nitrosamines (NAms) are well-documented for their carcinogenic potential. Human exposure to NAms may arise from the daily environment and endogenous formation via the …
Number of citations: 19 www.sciencedirect.com
F Breider, CG Aquillon, U von Gunten - Journal of Hazardous Materials, 2023 - Elsevier
N-nitrosamines are formed during different industrial processes and are of significant concern due to their carcinogenic and mutagenic properties. This study reports concentrations of N-…
Number of citations: 4 www.sciencedirect.com
T Fujioka, LD Nghiem, SJ Khan, JA McDonald… - Journal of Membrane …, 2012 - Elsevier
… N-nitrosamines (ie N-nitrosodimethylamine-D6, N-nitrosomethylethylamine-D3, N-nitrosopyrrolidine-D8, N-nitrosodiethylamine-D10, N-nitrosopiperidine-D10, N-nitrosomorpholine-D8, …
Number of citations: 85 www.sciencedirect.com
S Waidyanatha, JD McDonald, JM Sanders… - Xenobiotica, 2020 - Taylor & Francis
The specialty amine catalyst 2,2′-dimorpholinodiethyl ether (DMDEE) is a high-production volume chemical used in the production of flexible foam, high-resilient molded foam, and in …
Number of citations: 1 www.tandfonline.com
T Fujioka, SJ Khan, JA McDonald, A Roux, Y Poussade… - Desalination, 2013 - Elsevier
… surrogates include N-nitrosodimethylamine-D6, N-nitrosomethylethylamine-D3, N-nitrosopyrrolidine-D8, N-nitrosodiethylamine-D10, N-nitrosopiperidine-D10, N-nitrosomorpholine-D8, …
Number of citations: 73 www.sciencedirect.com
T Fujioka, SJ Khan, JA McDonald, A Roux, Y Poussade… - Desalination, 2014 - Elsevier
… N-nitrosamines (N-nitrosodimethylamine-D6, N-nitrosomethylethylamine-D3, N-nitrosopyrrolidine-D8, N-nitrosodiethylamine-D10, N-nitrosopiperidine-D10, N-nitrosomorpholine-D8, N-…
Number of citations: 36 www.sciencedirect.com
T Zeng, WA Mitch - Carcinogenesis, 2016 - search.ebscohost.com
… For the analysis of specific N-nitrosamines, an aliquot of raw urine sample (20 ml) was spiked with N-nitrosodimethylamine-d6 (NDMA-d6; 5 µl of 2 mg/l) and N-nitrosomorpholine-d8 (…
Number of citations: 52 search.ebscohost.com
T Fujioka, N Oshima, R Suzuki, SJ Khan, A Roux… - Separation and …, 2013 - Elsevier
… N-nitrosamines (ie N-nitrosodimethylamine-D6, N-nitrosomethylethylamine-D3, N-nitrosopyrrolidine-D8, N-nitrosodiethylamine-D10, N-nitrosopiperidine-D10, N-nitrosomorpholine-D8, …
Number of citations: 55 www.sciencedirect.com

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